![molecular formula C23H16BrN5O5S B2833230 [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate CAS No. 324064-54-2](/img/structure/B2833230.png)
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate is a useful research compound. Its molecular formula is C23H16BrN5O5S and its molecular weight is 554.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Liquid Crystalline Properties
The synthesis and characterization of asymmetrical mesogenic materials based on 1,3,4-oxadiazole, including those with nitro terminal groups, demonstrate the compound's relevance in liquid crystal research. Studies have shown that certain homologous series bearing the 1,3,4-oxadiazole ring exhibit liquid crystalline behavior, influenced by the presence of strong polar groups like the nitro group at the molecule's end. These properties are significant for the development of liquid crystal displays and other optical devices, highlighting the role of the oxadiazole ring and terminal groups in determining mesomorphic behavior (Abboud, Lafta, & Tomi, 2017).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives containing the oxadiazole moiety has explored their potential antidiabetic activity. These compounds were synthesized through a series of chemical reactions and evaluated using in vitro assays for α-amylase inhibition, a key target in diabetes management. This work contributes to the ongoing search for new therapeutic agents for diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antibacterial Activity
Another area of application for derivatives of this compound includes the synthesis of new molecules with anti-Salmonella typhi activity. By modifying the oxadiazole core and evaluating the resultant compounds against bacterial strains, researchers aim to develop new antibacterial agents that can effectively combat infections caused by Salmonella typhi, a significant health concern in many parts of the world (Salama, 2020).
Optical and Electrochemical Properties
The study of 1,3,4-oxadiazole derivatives for their optical and electrochemical properties is vital for the development of materials for optoelectronic applications. Research in this area focuses on synthesizing new compounds and characterizing their photophysical behaviors, such as absorption and emission spectra, which are crucial for designing devices like organic light-emitting diodes (OLEDs) and solar cells. The exploration of these properties helps in understanding how the structure of oxadiazole derivatives influences their performance in optoelectronic devices (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).
特性
IUPAC Name |
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCGYIEOUVBIW-HPNDGRJYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
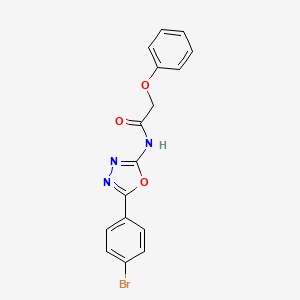
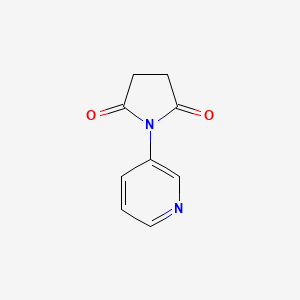


![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
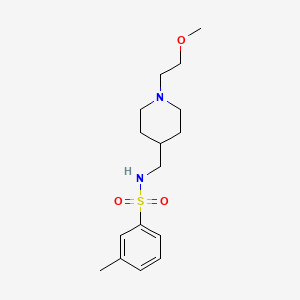
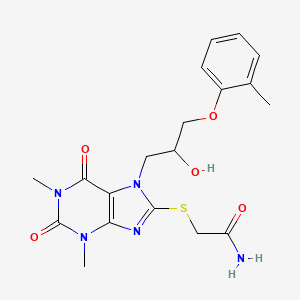
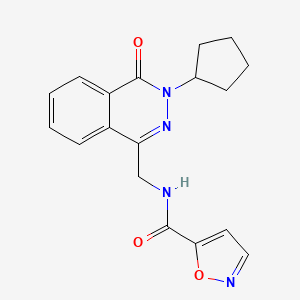

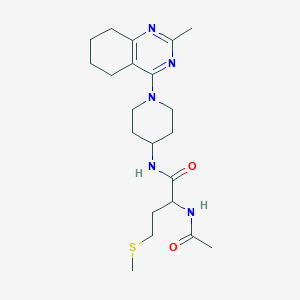
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)

